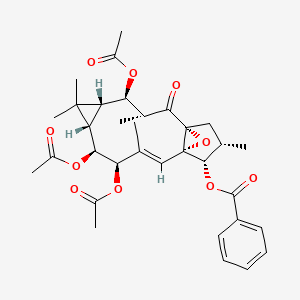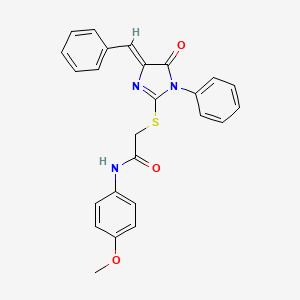![molecular formula C28H25N3O2 B12382603 2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine is a complex organic compound that belongs to the class of benzoquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with benzaldehyde derivatives, followed by cyclization and further functionalization to introduce the benzoquinoline moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated benzoquinoline compounds .
Aplicaciones Científicas De Investigación
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
4-methoxyaniline: A simpler aniline derivative with similar functional groups.
4-hydroxy-2-quinolones: Compounds with a similar quinoline core but different substituents.
Quinazolinone derivatives: Structurally related compounds with diverse biological activities
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study .
Propiedades
Fórmula molecular |
C28H25N3O2 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine |
InChI |
InChI=1S/C28H25N3O2/c1-32-23-12-8-20(9-13-23)29-18-22-17-27(30-21-10-14-24(33-2)15-11-21)26-16-7-19-5-3-4-6-25(19)28(26)31-22/h3-17,29H,18H2,1-2H3,(H,30,31) |
Clave InChI |
ZWWQETFJXKSVFP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NCC2=CC(=C3C=CC4=CC=CC=C4C3=N2)NC5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)




![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)


